3-Methyl-3-buten-2-ol
Overview
Description
Synthesis Analysis
The synthesis of 3-Methyl-3-buten-2-ol involves various methods, including the reduction of corresponding ketones or aldehydes, and reactions starting from methyl 2-hydroxy-3-butenoate. A key step in the synthesis is the isomerization of the C=C bond, which yields important intermediates for further transformations (Stach, Huggenberg, & Hesse, 1987).
Molecular Structure Analysis
The molecular structure of 3-Methyl-3-buten-2-ol has been investigated using high-level quantum chemistry calculations, revealing the geometries of reactants, intermediates, transition states, and products. These studies provide insights into the conformational preferences and electronic structure, which are crucial for understanding its reactivity and interactions (Zhang & Zhang, 2012).
Chemical Reactions and Properties
3-Methyl-3-buten-2-ol undergoes various chemical reactions, including oxidation, photoionization, and reactions with atomic chlorine. These processes lead to the formation of several products, indicating the compound's reactivity towards different chemical agents. The reaction pathways and products have been detailed through both experimental and theoretical studies, highlighting the compound's role in atmospheric chemistry and potential in synthetic applications (Li et al., 2021).
Physical Properties Analysis
The physical properties of 3-Methyl-3-buten-2-ol, such as its heat capacity, enthalpy of vaporization, and vapor pressure, have been thoroughly investigated. These properties are critical for understanding the compound's behavior under different conditions and for its application in various fields (Zaitsau et al., 2015).
Scientific Research Applications
Catalysis and Chemical Engineering : The hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst was studied, revealing high selectivity to 2-methyl-3-buten-2-ol and initial activity. A kinetic model and selectivity study using a Langmuir–Hinshelwood mechanism were developed, demonstrating the catalyst's effectiveness in typical operating ranges of industrial reactors (Sergio Vernuccio et al., 2016).
Atmospheric Chemistry : Studies on the kinetics of reactions of unsaturated alcohols like 3-butene-2-ol and 2-methyl-3-butene-2-ol with atomic chlorine were conducted. These investigations provided insights into the temperature-dependent reactivity of these compounds in the atmosphere (Ana M. Rodríguez et al., 2007).
Biofuels and Microbial Production : Metabolic engineering for the high-yield production of isoprenoid-based C5 alcohols in E. coli was explored. This included the engineering of pathways for the production of 3-methyl-3-buten-1-ol and related compounds as potential biofuels (Kevin W. George et al., 2015).
Chemical Ionization Technique : A study investigated the reactions of H3O+, NO+, and O2+ with a series of unsaturated biogenic alcohols including 3-methyl-3-buten-1-ol. This research aids in understanding the application of chemical ionization techniques in identifying and quantifying isomers in mixtures of unsaturated alcohols (N. Schoon et al., 2007).
Environmental Implications : The observation of a C5 alcohol emission, specifically 2-methyl-3-buten-2-ol, in a North American pine forest highlighted its significant influence on local atmospheric chemistry and potential vegetative sources (P. Goldan et al., 1993).
Combustion and Anti-Knock Properties : An investigation into the anti-knock properties of biofuels produced from microorganism metabolism, including 3-methyl-2-buten-1-ol and 3-methyl-3-buten-1-ol, showed their potential as fuel additives for spark ignition engines (J. H. Mack et al., 2014).
Safety And Hazards
3-Methyl-3-buten-2-ol is flammable and harmful if inhaled. It may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .
Future Directions
properties
IUPAC Name |
3-methylbut-3-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYLKNVLTAPJAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871205 | |
Record name | 3-Methyl-3-buten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-buten-2-ol | |
CAS RN |
10473-14-0 | |
Record name | 3-Methyl-3-buten-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10473-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-3-buten-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010473140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-3-buten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-3-buten-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-3-BUTEN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG8M3UNR9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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